
2-Chloro-4-(trifluoromethoxy)phenol
Overview
Description
2-Chloro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4ClF3O2 It is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethoxy)phenol typically involves the introduction of the chloro and trifluoromethoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions. For example, the reaction of 4-hydroxyphenol with chlorinating agents like thionyl chloride, followed by trifluoromethoxylation using trifluoromethyl ether, can yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative .
Scientific Research Applications
2-Chloro-4-(trifluoromethoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)phenol and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but with a fluorine atom instead of the trifluoromethoxy group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of the trifluoromethoxy group.
2-Nitro-4-(trifluoromethyl)phenol: Contains a nitro group instead of the chloro group.
Uniqueness: 2-Chloro-4-(trifluoromethoxy)phenol is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications .
Biological Activity
2-Chloro-4-(trifluoromethoxy)phenol is a phenolic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a chlorine atom and a trifluoromethoxy group attached to a phenolic ring. The presence of these substituents enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets. The compound's chemical structure can be represented as follows:
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. In vitro studies have shown that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.25 µg/mL |
Escherichia coli | 1 µg/mL |
Klebsiella pneumoniae | 2 µg/mL |
Acinetobacter baumannii | 4 µg/mL |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These actions suggest potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Proton Donation/Acceptance : As a phenolic compound, it can donate or accept protons, facilitating interactions with various biological targets.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus
In a study published by the University of Dundee, researchers evaluated the efficacy of this compound against Staphylococcus aureus. The compound demonstrated potent antibacterial activity with an MIC of <0.25 µg/mL, indicating its potential as a lead compound for developing new antibiotics targeting resistant strains .
Case Study 2: Anti-inflammatory Activity in Mouse Models
Another study investigated the anti-inflammatory effects of this compound in mouse models of induced inflammation. Treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in water and favorable absorption characteristics. Its strong acidity allows for effective interaction with biological systems, enhancing its therapeutic potential.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTYNKXVEMLNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516143 | |
Record name | 2-Chloro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70783-75-4 | |
Record name | 2-Chloro-4-(trifluoromethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70783-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70783-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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